3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
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Overview
Description
3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound with a unique structure that includes a thiazole and pyrimidine ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves the reaction of appropriate thioamides with α,β-unsaturated carbonyl compounds under specific conditions. One common method includes the cyclization of 2-aminothiazole derivatives with α,β-unsaturated ketones in the presence of a base .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including temperature control, solvent selection, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H- 1benzothiolo[2,3-d]pyrimidin-4-one
- 1,3,4-thiadiazole derivatives
Uniqueness
3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is unique due to its fused thiazole-pyrimidine structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS2/c1-2-3-11-6-5(14-8(11)13)7(12)10-4-9-6/h2,4H,1,3H2,(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSJNOBHTISRAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C(=O)N=CN2)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(C(=O)N=CN2)SC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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